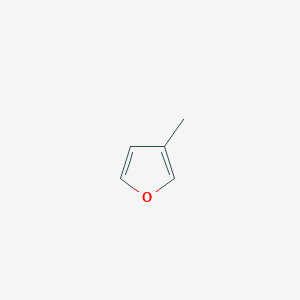

3-Methylfuran

Description

This compound is a natural product found in Wallemia sebi, Juniperus procera, and Croton megalocarpus with data available.

Properties

IUPAC Name |

3-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRRQXYWFQKJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239228 | |

| Record name | 3-Methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-27-8 | |

| Record name | 3-Methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R72A0440N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methylfuran: A Comprehensive Technical Guide

CAS Number: 930-27-8 IUPAC Name: 3-Methylfuran

This technical guide provides an in-depth overview of this compound, a heterocyclic organic compound. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, metabolic pathways, and toxicological profile.

Chemical and Physical Properties

This compound is a volatile, colorless to light yellow liquid.[1] It is a derivative of furan, with a methyl group substituted at the 3-position. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O | [1][2][3][4] |

| Molar Mass | 82.10 g/mol | [1][4][5] |

| Boiling Point | 65-66 °C | [1] |

| Density | 0.92 g/mL | [1] |

| Refractive Index (n20/D) | 1.431-1.433 | [1] |

| Flash Point | -22 °C | [1] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol (B129727) | [1] |

Experimental Protocols

Chemical Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the decarboxylation of 3-methyl-2-furoic acid. The following protocol is adapted from established organic synthesis procedures.

Materials:

-

3-methyl-2-furoic acid

-

Quinoline

-

Copper powder

-

Anhydrous magnesium sulfate

-

Drierite

-

Round-bottomed flask (125 mL)

-

Vigreux column (30 cm)

-

Water-cooled condenser

-

Distilling flask (receiver)

-

Heating mantle or liquid bath

-

Ice-salt bath

Procedure:

-

Combine 25 g of 3-methyl-2-furoic acid, 50 g of quinoline, and 4.5 g of copper powder in a 125-mL round-bottomed flask.

-

Assemble the reaction apparatus by attaching the flask to a 30-cm Vigreux column, followed by a water-cooled condenser. The condenser should lead to a small distilling flask serving as a receiver, which is cooled in an ice-salt bath.

-

Heat the reaction mixture using a heating mantle or a suitable liquid bath.

-

The decarboxylation reaction will proceed, and this compound will distill over. Collect the crude product in the cooled receiver.

-

Decant the contents of the receiver, separating it from any ice that may have formed.

-

Dry the crude this compound over approximately 1.5 g of anhydrous magnesium sulfate, followed by Drierite, in a tightly sealed flask.

-

Perform a final distillation of the dried product to yield pure this compound. The expected boiling point is 65.5–66 °C.

In Vitro Metabolism of this compound using Liver Microsomes

This protocol outlines a general procedure for investigating the metabolism of this compound using liver microsomes, which are a rich source of cytochrome P450 (CYP) enzymes. The primary goal is to identify metabolites and characterize the enzymes involved.

Materials:

-

This compound

-

Pooled human or rodent liver microsomes

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Specific CYP isoform inhibitors (optional, for reaction phenotyping)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Incubator or water bath at 37 °C

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

In a microcentrifuge tube, pre-incubate a mixture of liver microsomes (typically at a final protein concentration of 0.5-1.0 mg/mL) and this compound (at the desired final concentration, e.g., 1-10 µM) in phosphate buffer at 37 °C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37 °C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the samples by LC-MS/MS to identify and quantify the parent compound (this compound) and any formed metabolites.

Acute Inhalation Toxicity Study in Rodents

This protocol describes a typical acute inhalation toxicity study to assess the potential health hazards of this compound following short-term exposure.

Materials and Equipment:

-

Young adult laboratory rodents (e.g., rats or mice) of a specific strain.

-

Inhalation exposure chamber.

-

A system for generating and monitoring a stable concentration of this compound vapor in the air.

-

Standard laboratory animal caging and husbandry supplies.

Procedure:

-

Acclimatize the animals to the laboratory conditions for at least 5 days prior to exposure.

-

Randomly assign animals to control and exposure groups.

-

Expose the animals in the inhalation chamber to a target concentration of this compound for a fixed duration (e.g., 1 to 4 hours). A control group is exposed to filtered air under the same conditions.

-

During and after exposure, monitor the animals for clinical signs of toxicity, such as changes in respiratory rate, activity levels, and any visible signs of distress.[2]

-

Following exposure, house the animals under standard conditions and observe them for a period of 14 days for any delayed toxic effects and mortality.

-

Record body weights before exposure and at regular intervals during the observation period.

-

At the end of the study, or at specified time points, euthanize the animals and perform a gross necropsy.

-

Collect selected tissues (e.g., nasal passages, lungs, liver) for histopathological examination to identify any treatment-related lesions.[5] For instance, studies have shown that this compound can cause necrosis of the olfactory epithelium and centrilobular hepatic necrosis in rats and hamsters.[5] In mice, necrosis of nonciliated bronchiolar epithelial (Clara) cells has been observed.[2]

Signaling Pathways and Logical Relationships

Metabolic Activation of this compound

The metabolism of this compound, similar to other furans, is primarily mediated by cytochrome P450 enzymes in the liver. This metabolic activation can lead to the formation of reactive intermediates that are responsible for its toxicity. The diagram below illustrates the proposed metabolic pathway.

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Inhalation Toxicity Assessment

The following diagram outlines the logical workflow for conducting an acute inhalation toxicity study of this compound.

Caption: Workflow for an acute inhalation toxicity study.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Acute inhalation toxicity of this compound in the mouse: pathology, cell kinetics, and respiratory rate effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 4. epa.gov [epa.gov]

- 5. Pathology of acute inhalation exposure to this compound in the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Methylfuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylfuran is a heterocyclic organic compound that serves as a valuable building block in the synthesis of a diverse array of chemical entities, including pharmaceuticals, agrochemicals, and flavor and fragrance compounds. Its substituted furan (B31954) core is a key structural motif in many biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, comparative data, and visual representations of the reaction schemes to aid researchers in their synthetic endeavors.

Core Synthesis Pathways

Two principal synthetic routes to this compound have been well-established in the chemical literature: the decarboxylation of 3-methyl-2-furoic acid and the Paal-Knorr synthesis. Additionally, the formation of this compound from the atmospheric oxidation of isoprene (B109036) is a significant pathway in environmental chemistry.

Decarboxylation of 3-Methyl-2-furoic Acid

This classical and reliable method involves the synthesis of 3-methyl-2-furoic acid followed by its decarboxylation to yield this compound. The precursor, 3-methyl-2-furoic acid, can be prepared from methyl 3-methyl-2-furoate.

Experimental Protocol:

A. Synthesis of 3-Methyl-2-furoic Acid

A mixture of 35 g (0.25 mole) of methyl 3-methyl-2-furoate and 80 ml of 20% aqueous sodium hydroxide (B78521) is heated under reflux for 2 hours.[1] The resulting solution is cooled and then acidified with approximately 50 ml of concentrated hydrochloric acid. The mixture is stirred vigorously to ensure the complete precipitation of the free acid. After cooling to room temperature, the product is collected by suction filtration, washed with two portions of 25 ml of water, and dried. This procedure yields 28.5–29.5 g (90–93%) of essentially pure 3-methyl-2-furoic acid with a melting point of 134–135 °C.[1]

B. Synthesis of this compound

In a 125-ml round-bottomed flask equipped with a Vigreux column and a condenser, 25 g of 3-methyl-2-furoic acid, 50 g of dry quinoline (B57606), and 4.5 g of copper powder are combined.[1] The receiver flask is cooled in an ice-salt bath. The reaction flask is heated to the boiling point of quinoline (approximately 250 °C), at which point a steady evolution of carbon dioxide is observed. The reaction is typically complete within 2–3 hours. Towards the end of the reaction, the temperature is raised to about 265 °C to ensure complete distillation of the product. The distillate is collected until the temperature at the head of the column begins to rise rapidly above 65 °C. The collected distillate is separated from any ice, dried over anhydrous magnesium sulfate, and then redistilled to afford 13.5–14.5 g (83–89%) of colorless this compound.[1] The boiling point of this compound is 65.5–66 °C.[1]

Quantitative Data Summary:

| Step | Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) | Boiling Point (°C) |

| A | Methyl 3-methyl-2-furoate | 20% aq. NaOH, conc. HCl | 3-Methyl-2-furoic acid | 90–93 | 134–135 | - |

| B | 3-Methyl-2-furoic acid | Quinoline, Copper powder | This compound | 83–89 | - | 65.5–66 |

Reaction Pathway Diagram:

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a powerful and versatile method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[2][3][4][5][6][7][8] For the synthesis of this compound, the required precursor is a 2-methyl-1,4-dicarbonyl compound, such as 2-methyl-1,4-butanedial or a related diketone. The synthesis involves an acid-catalyzed intramolecular cyclization followed by dehydration.

General Experimental Protocol:

The 1,4-dicarbonyl compound is dissolved in a suitable solvent, and a strong acid catalyst (e.g., sulfuric acid, phosphoric acid, or a Lewis acid) is added.[2][4] The mixture is then heated to effect cyclization and dehydration. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is worked up by neutralizing the acid, extracting the product into an organic solvent, and purifying it by distillation or chromatography.

Synthesis of the 1,4-Dicarbonyl Precursor:

The key challenge in this pathway is the synthesis of the 2-methyl-1,4-dicarbonyl precursor. One potential route to a suitable precursor, 2-formyl-1,4-butanediol, involves the hydroformylation of 2-butene-1,4-diol.[9] Subsequent oxidation of the diol functionality would be required to form the dialdehyde.

Quantitative Data (General):

| Starting Material | Catalyst | Product | Yield (%) |

| 1,4-Dicarbonyl Compound | Strong Acid (Brønsted or Lewis) | Substituted Furan | Variable, can be high depending on substrate |

Logical Relationship Diagram:

Synthesis from Isoprene via Atmospheric Oxidation

In atmospheric chemistry, this compound is a known product of the gas-phase reaction of hydroxyl radicals (•OH) with isoprene (2-methyl-1,3-butadiene).[10][11][12] This photo-oxidation pathway is a significant source of this compound in the environment. While not a typical laboratory synthesis method due to the complexity of controlling the radical reactions and the low yields of the specific isomer, it is a crucial pathway in understanding atmospheric processes.

The reaction proceeds through the addition of a hydroxyl radical to the isoprene backbone, followed by a series of radical rearrangement and cyclization reactions.

Quantitative Data (Atmospheric Yield):

| Precursor | Oxidant | Product | Yield (%) |

| Isoprene | •OH radical | This compound | A few percent[10] |

Experimental Workflow Diagram:

Conclusion

This technical guide has detailed the primary synthetic pathways for obtaining this compound. The decarboxylation of 3-methyl-2-furoic acid stands out as a robust and well-documented laboratory method with high yields. The Paal-Knorr synthesis offers a versatile alternative, contingent on the availability of the corresponding 1,4-dicarbonyl precursor. The atmospheric formation from isoprene, while not a conventional synthetic route, is important for environmental and atmospheric scientists. Researchers and drug development professionals can leverage the information and protocols herein to effectively synthesize this compound for their specific applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. data.epo.org [data.epo.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Monitoring OH-initiated oxidation kinetics of isoprene and its products using online mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Natural Occurrence of 3-Methylfuran in Food Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 3-methylfuran in various food products. It delves into the primary formation pathways, presents quantitative data from multiple studies, and outlines detailed experimental protocols for its analysis. This document is intended to be a valuable resource for professionals in research, food science, and drug development who are investigating the presence and implications of this compound.

Introduction

This compound is a volatile organic compound that can form unintentionally in a variety of foods during thermal processing, such as canning, roasting, and baking.[1][2][3] It is often found alongside furan (B31954) and 2-methylfuran (B129897), and these compounds are collectively referred to as furans.[1] The presence of this compound in food is a subject of interest due to its potential health implications, as it has a toxicity similar to furan, which is classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC).[1][2] Understanding the sources, formation mechanisms, and levels of this compound in the food supply is crucial for risk assessment and the development of mitigation strategies.

Formation Pathways of this compound

The formation of this compound in food is a complex process primarily driven by thermally induced reactions involving naturally present precursors. The two main pathways are the Maillard reaction and the oxidation of polyunsaturated fatty acids.[4][5]

2.1. Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant contributor to the formation of this compound.[6][7][8] This reaction is responsible for the desirable flavor and color of many cooked foods. Specific precursors within this pathway include amino acids like alanine, threonine, and serine, as well as various sugars.[6][7] The reaction proceeds through a series of complex steps, including the formation of reactive C2 and C3 fragments that can recombine to form the furan ring.[6][7]

Caption: Maillard reaction pathway for this compound formation.

2.2. Lipid Oxidation

The oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acids, is another important pathway for the formation of this compound.[5][9] During thermal processing, these fatty acids can undergo oxidation to form various reactive intermediates, including α,β-unsaturated aldehydes.[10] These intermediates can then cyclize to form the furan ring. The presence of amino acids can catalyze this process.[10]

Caption: Lipid oxidation pathway leading to this compound.

Quantitative Occurrence of this compound in Food Products

Numerous studies have quantified the levels of this compound in a wide range of food products. The concentrations can vary significantly depending on the food matrix, processing conditions, and storage. The following tables summarize the quantitative data from various sources.

Table 1: this compound in Canned and Jarred Food Products

| Food Product | Concentration Range (ng/g) | Median/Mean (ng/g) | Reference |

| Canned Meat | ND - 151 | 6 (median) | [11] |

| Canned Fish | ND - 56.4 | 4.8 (median) | [11] |

| Canned Vegetables (Corn) | Relatively high levels | Not specified | [12] |

| Canned Vegetables (Tomatoes) | Relatively high levels | Not specified | [12] |

| Canned Milk | Detected | Not specified | [1] |

| Baby Food (jarred) | 1.6 (median) - 22.9 | 1.6 (median) | [11][12] |

| Soy Sauce | Detected | Not specified | [1] |

ND: Not Detected

Table 2: this compound in Beverages

| Food Product | Concentration Range (ng/g) | Mean (ng/g) | Reference |

| Ground Coffee (not brewed) | 447 - 508 | ~470 | [13] |

| Instant Coffee (not brewed) | 72.9 - 75.2 | ~74 | [13] |

| Commercially Brewed Coffee | 6.4 - 19 | ~10.7 | [13] |

| Dried Beverage Mixes | Detected | Not specified | [1] |

Table 3: this compound in Other Food Products

| Food Product | Detection Status | Mean (ng/g) | Reference |

| Dried Dairy Products | Not Detected | - | [1] |

| Infant/Toddler Foods | Detected | 1.9 | [14] |

| Noodles | Detected | Low levels | [14] |

Experimental Protocols for the Analysis of this compound

The accurate quantification of the volatile compound this compound in complex food matrices requires sensitive and specific analytical methods. The most commonly employed technique is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) or Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).[15][16][17]

4.1. Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in food samples.

Caption: General workflow for this compound analysis in food.

4.2. Detailed Methodology

4.2.1. Sample Preparation

-

Homogenization: Solid food samples are homogenized to ensure uniformity. Liquid samples are thoroughly mixed.

-

Aliquoting: A precise amount of the homogenized sample (typically 1-5 g) is weighed into a headspace vial (e.g., 20 mL).[15]

-

Matrix Modification: For some matrices, the addition of a salt solution (e.g., NaCl) can improve the release of volatile compounds into the headspace.[15]

-

Internal Standard: A known amount of an isotopically labeled internal standard (e.g., d4-furan) is added to each sample for accurate quantification using the isotope dilution method.[11]

4.2.2. Headspace Extraction and GC-MS Analysis

-

Equilibration: The sealed headspace vial is incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[15] It is crucial to avoid excessively high temperatures that could lead to artifact formation.

-

Injection: A sample of the headspace gas is automatically injected into the gas chromatograph. For HS-SPME, a fiber coated with a stationary phase is exposed to the headspace to adsorb the analytes, which are then thermally desorbed in the GC inlet.

-

Gas Chromatography:

-

Column: A capillary column suitable for volatile compound analysis (e.g., SH-I-5MS, 60 m × 0.32 mm i.d., 1.0 µm film thickness) is used.[15]

-

Carrier Gas: Helium is typically used as the carrier gas.[15]

-

Temperature Program: A suitable temperature program is employed to separate this compound from other volatile compounds.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and its internal standard.[15]

-

4.2.3. Quantification and Quality Control

-

Calibration: A calibration curve is generated using standards of known this compound concentrations.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quality Control: Blanks, spiked samples, and certified reference materials should be included in each analytical batch to ensure the accuracy and reliability of the results. The method's limit of detection (LOD) and limit of quantification (LOQ) should be established. For methylated furans, reported LODs can be as low as 0.05 µg/kg.[18]

Conclusion

This compound is a naturally occurring compound in a variety of thermally processed foods, formed primarily through the Maillard reaction and lipid oxidation. The levels of this compound can vary widely depending on the food type and processing methods. Accurate quantification is essential for assessing dietary exposure and potential health risks. The standardized analytical methodologies outlined in this guide, particularly HS-GC-MS with isotope dilution, provide a robust framework for the reliable determination of this compound in food products. This information is critical for researchers, food safety professionals, and those in drug development to understand the prevalence and formation of this process contaminant.

References

- 1. Furan, 2-methylfuran and this compound in Selected Foods – April 1, 2018 to March 31, 2019 - inspection.canada.ca [inspection.canada.ca]

- 2. Furan, 2-methylfuran and this compound in Selected Foods - April 1, 2020 to March 31, 2021 - inspection.canada.ca [inspection.canada.ca]

- 3. Eurofins News | New Method for Analysis of Methylfurans - Eurofins Scientific [eurofins.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of furan and methylfuran by maillard-type reactions in model systems and food - Lookchem [lookchem.com]

- 8. The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of an analytical method and survey of foods for furan, 2-methylfuran and this compound with estimated exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Furan, 2-methylfuran and this compound in selected foods – April 1, 2023 to March 31, 2024 - inspection.canada.ca [inspection.canada.ca]

- 15. gcms.labrulez.com [gcms.labrulez.com]

- 16. researchgate.net [researchgate.net]

- 17. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Inhalation Toxicology of 3-Methylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylfuran (3-MF), a volatile organic compound, is a heterocyclic aromatic ether with industrial applications and is also found in various natural and anthropogenic sources, including wood smoke and some foods. Inhalation is a primary route of human exposure, making a thorough understanding of its toxicological profile critical for risk assessment and the development of safety guidelines. This technical guide provides an in-depth overview of the current knowledge regarding the toxicological effects of this compound inhalation, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Acute Inhalation Toxicity

Acute exposure to this compound via inhalation induces significant toxicity in a dose-dependent manner, with notable species-specific differences in sensitivity. The primary target organs are the respiratory tract (lungs and nasal passages) and the liver.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from acute inhalation toxicity studies of this compound in various animal models.

Table 1: Acute Lethality of this compound Inhalation

| Species | Strain | Exposure Duration | LC50 (μmol/L) | LC50 (ppm) | Reference |

| Rat | Fischer-derived (Male) | 1 hour | 81 | ~1985 | [1] |

| Rat | CD/CR (Male) | 1 hour | 222 | ~5441 | [1] |

| Hamster | Golden Syrian | 2 hours | >322 | >7891 | [1] |

Table 2: Cellular Proliferation in Male BALB/c Mice Following a 1-Hour Inhalation Exposure to this compound (14-37 μmol/L) [2][3]

| Cell Type | Time Point | Labeling Index (%) - Exposed | Labeling Index (%) - Control |

| Bronchiolar Epithelial Cells | 3 days | 5.0 | 0.4 |

| Parenchymal Cells | 10 days | 1.4 | 0.2 |

Experimental Protocols

A comprehensive understanding of the toxicological data requires detailed knowledge of the experimental methodologies employed. The following sections outline typical protocols used in the assessment of this compound inhalation toxicity.

Acute Inhalation Exposure (Rodent Model)

This protocol is a composite based on methodologies reported in the literature for acute inhalation studies of volatile organic compounds, including this compound.

-

Animal Model: Male and female rodents (e.g., Fischer 344 rats, BALB/c mice, Golden Syrian hamsters) are typically used. Animals are acclimatized for at least one week prior to exposure.

-

Exposure System: Whole-body or nose-only inhalation exposure chambers are utilized. The chamber atmosphere is dynamically maintained with a constant flow of filtered air mixed with a controlled concentration of this compound vapor.

-

Vapor Generation: this compound vapor is generated by passing a carrier gas (e.g., nitrogen) through a temperature-controlled bubbler containing liquid this compound. The vapor is then diluted with filtered air to achieve the target exposure concentrations.

-

Concentration Monitoring: The concentration of this compound in the exposure chamber is monitored regularly using analytical methods such as gas chromatography with a flame ionization detector (GC-FID).

-

Exposure Parameters: Animals are exposed for a defined period, typically ranging from 1 to 4 hours. A range of concentrations is tested to establish a dose-response relationship.

-

Post-Exposure Observation: Following exposure, animals are observed for clinical signs of toxicity and mortality for a period of up to 14 days. Body weight is monitored regularly.

-

Endpoint Analysis:

-

Histopathology: At selected time points, animals are euthanized, and target organs (lungs, nasal passages, liver, thymus, spleen) are collected and fixed in 10% neutral buffered formalin. Tissues are then embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

-

Cell Proliferation: To assess cell kinetics, animals may be injected with a proliferation marker such as bromodeoxyuridine (BrdU) or tritiated thymidine (B127349) prior to euthanasia. Immunohistochemical or autoradiographic techniques are then used to quantify the labeling index in specific cell populations.

-

Mechanism of Toxicity

The toxicity of this compound is primarily attributed to its metabolic activation in target tissues, particularly those rich in cytochrome P450 enzymes, such as the Clara cells of the lungs and hepatocytes in the liver.

Metabolic Activation

This compound undergoes bioactivation by cytochrome P450 monooxygenases to form a highly reactive and electrophilic intermediate, methylbutenedial.[1][3] This reactive metabolite is capable of covalently binding to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and cell death.

Cellular and Molecular Signaling Pathways

The formation of the reactive metabolite, methylbutenedial, initiates a cascade of downstream cellular events that contribute to the observed toxicity. While the precise signaling pathways for this compound are not fully elucidated, the known effects of reactive aldehydes suggest the involvement of several key processes.

The covalent binding of methylbutenedial to cellular proteins can lead to enzyme inactivation, disruption of cellular architecture, and induction of endoplasmic reticulum (ER) stress. Adduct formation with DNA can result in genotoxicity. Furthermore, the depletion of cellular antioxidants, such as glutathione (B108866) (GSH), during the detoxification of the reactive aldehyde can lead to a state of oxidative stress. This imbalance between reactive oxygen species (ROS) and antioxidant defenses can damage lipids, proteins, and DNA, and can trigger signaling pathways leading to inflammation and programmed cell death (apoptosis).

References

Spectroscopic Profile of 3-Methylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylfuran (CAS No: 930-27-8), a key heterocyclic organic compound. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format to support research, development, and quality control activities. Detailed experimental protocols for acquiring these spectra are also provided.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.21 | m | H-2 |

| 6.22 | m | H-4 |

| 7.33 | m | H-5 |

| 2.05 | s | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 142.4 | C-5 |

| 138.8 | C-2 |

| 119.5 | C-3 |

| 110.1 | C-4 |

| 11.4 | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | m | =C-H Stretch (Aromatic) |

| 3000-2850 | m | C-H Stretch (Alkyl) |

| 1600-1475 | w-m | C=C Stretch (Aromatic Ring) |

| 1300-1000 | s | C-O Stretch |

| 900-690 | s | =C-H Bend (Aromatic) |

s = strong; m = medium; w = weak

Table 4: Mass Spectrometry (Electron Ionization) Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 82 | 100 | [M]⁺ (Molecular Ion) |

| 81 | 80 | [M-H]⁺ |

| 53 | 65 | [C₄H₅]⁺ |

| 51 | 30 | [C₄H₃]⁺ |

| 39 | 45 | [C₃H₃]⁺ |

| 27 | 35 | [C₂H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy Protocol

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[1] The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is utilized.

-

Data Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Typically set to 12-15 ppm to cover the entire proton chemical shift range.

-

Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

2.1.2 ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: A more concentrated sample of 20-50 mg of this compound is dissolved in approximately 0.7 mL of CDCl₃ with TMS.[1]

-

Instrumentation: A standard NMR spectrometer is used, with the carbon frequency corresponding to the proton frequency (e.g., 75 MHz for a 300 MHz instrument).

-

Data Acquisition:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A spectral width of approximately 200-220 ppm is used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay: A relaxation delay of 2 seconds is commonly used.

-

-

Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction, with chemical shifts referenced to TMS.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, a neat sample is prepared by placing a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[2][3]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is first recorded.

-

The prepared sample is then placed in the instrument's sample holder.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4]

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, which is then converted to absorbance or transmittance.

Mass Spectrometry (MS) Protocol

-

Sample Introduction: For a volatile liquid like this compound, the sample is introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe suitable for volatile liquids.[5]

-

Instrumentation: An electron ionization (EI) mass spectrometer is used.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum. The most abundant ion is typically assigned a relative intensity of 100%.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Navigating the Solubility of 3-Methylfuran: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 3-methylfuran in common organic solvents, tailored for researchers, scientists, and professionals in drug development. This guide provides a summary of available solubility data, a detailed, adaptable experimental protocol for its determination, and a discussion of the theoretical principles governing its behavior.

Introduction

This compound (C₅H₆O) is a heterocyclic organic compound with a furan (B31954) ring substituted by a methyl group. Its moderate polarity and volatility make it a compound of interest in various chemical applications, including as a flavoring agent and a potential biofuel component. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide consolidates the available qualitative solubility information and presents a comprehensive, generalized protocol for its quantitative determination, addressing the current gap in publicly available data.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly accessible literature. However, based on chemical principles and available qualitative descriptions, the following table summarizes its expected and reported solubility. The principle of "like dissolves like" suggests that this compound, being a moderately polar molecule, will exhibit good solubility in other moderately polar and nonpolar organic solvents.

| Solvent Class | Solvent Name | Qualitative Solubility |

| Alcohols | Methanol | Slightly Soluble[1] |

| Ethanol | Soluble[2] | |

| Ethers | Diethyl Ether | Soluble[2] |

| Halogenated | Chloroform | Sparingly Soluble[1] |

| Esters | Ethyl Acetate | Slightly Soluble[1] |

| Aqueous | Water | Insoluble[2] (Estimated at 3030 mg/L at 25 °C[3]) |

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors related to both the solute and the solvent. Understanding these relationships is crucial for solvent selection and for predicting solubility in untested systems.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

Given the volatile nature of this compound, traditional gravimetric methods for solubility determination can be challenging. Therefore, methods that do not require the removal of the solvent, such as spectroscopic or chromatographic techniques, are often more suitable. Below is a detailed, generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.

General Experimental Workflow

The following diagram outlines a logical workflow for the experimental determination of this compound solubility.

Caption: Generalized experimental workflow for solubility determination.

Detailed Methodologies

1. Preparation of a Saturated Solution (Shake-Flask Method)

This is a widely accepted method for determining equilibrium solubility.

-

Objective: To prepare a saturated solution of this compound in a specific solvent at a constant temperature.

-

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Sealed, airtight glass vials (e.g., screw-cap vials with PTFE septa)

-

Temperature-controlled shaker or agitator

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

-

Procedure:

-

Add a known volume of the organic solvent to a series of vials.

-

Add an excess amount of this compound to each vial. The excess should be clearly visible as a separate phase or undissolved droplets.

-

Seal the vials tightly to prevent the evaporation of the volatile components.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess this compound to settle.

-

2. Quantification of this compound in the Saturated Solution

Due to the volatility of this compound, methods that allow for direct analysis of the liquid phase are preferred.

a) Headspace Gas Chromatography (HS-GC)

This technique is ideal for volatile analytes.

-

Principle: In a sealed vial at equilibrium, the concentration of an analyte in the headspace (gas phase) is proportional to its concentration in the liquid phase.

-

Procedure:

-

Carefully withdraw an aliquot of the clear, saturated supernatant from the equilibrated vial using a syringe and filter it into a clean, empty headspace vial.

-

Seal the headspace vial immediately.

-

Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

-

Analyze the headspace of both the samples and the standards using a gas chromatograph equipped with a headspace autosampler and an appropriate detector (e.g., Flame Ionization Detector - FID).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

b) UV-Vis Spectrophotometry

This method is applicable if this compound exhibits a distinct UV absorbance in the chosen solvent.

-

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). Furan and its derivatives typically show UV absorbance.

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a dilute solution.

-

Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

-

Measure the absorbance of each standard at the λmax.

-

Construct a calibration curve by plotting absorbance against concentration.

-

Carefully withdraw an aliquot of the clear, saturated supernatant from the equilibrated vial, dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

3. Calculation of Solubility

Once the concentration of this compound in the saturated solution is determined, the solubility can be expressed in various units, such as:

-

g/100 mL: (Concentration in g/mL) x 100

-

mol/L (Molarity): (Concentration in g/L) / (Molar mass of this compound)

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains scarce in the literature, its chemical properties suggest good solubility in a range of common organic solvents. For applications requiring precise solubility values, experimental determination is essential. The detailed, generalized protocols provided in this guide offer a robust framework for researchers to quantify the solubility of this volatile compound accurately and safely. A thorough understanding of its solubility characteristics will undoubtedly facilitate its broader application in research and development.

References

An In-depth Technical Guide to 3-Methylfuran: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylfuran is a volatile organic compound with a furan (B31954) ring substituted at the third position with a methyl group. It is found in various natural sources, including fruits and vegetables, and is also formed during the thermal processing of food.[1] This heterocyclic compound serves as a valuable building block in organic synthesis and has garnered interest for its potential applications in the development of pharmaceuticals and as a biofuel component.[2][3] This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and a discussion of its reaction mechanisms.

Discovery and History

The history of furan chemistry dates back to 1780 with the discovery of 2-furoic acid by Carl Wilhelm Scheele.[4] Furan itself was first prepared by Heinrich Limpricht in 1870.[5][6] The synthesis of substituted furans has been an active area of research since the late 19th century, with the Paal-Knorr synthesis, reported in 1884, providing a foundational method for constructing the furan ring from 1,4-dicarbonyl compounds.[7]

The first documented synthesis of this compound was achieved through the decarboxylation of 3-methyl-2-furoic acid. A detailed procedure for this synthesis was published in Organic Syntheses in 1963, building upon earlier work.[8] This method remains a key laboratory-scale preparation of this compound. Over the years, various other synthetic routes have been developed, reflecting the ongoing interest in this compound for diverse applications.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its identification, purification, and application in further chemical synthesis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₆O | [9] |

| Molar Mass | 82.10 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 65.5-66 °C | [8] |

| Density | 0.92 g/mL | [10] |

| Refractive Index (n_D^25) | 1.4295–1.4315 | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

| Technique | Data | Reference |

| ¹H NMR | See Table 2.2.1 | [11] |

| ¹³C NMR | See Table 2.2.2 | [11] |

| Infrared (IR) | See Table 2.2.3 | [3] |

| Mass Spectrometry (MS) | m/z (relative intensity): 82 (M+, 100), 53 (55), 39 (40), 27 (30) | [12] |

Table 2.2.1: ¹H NMR Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.2 | m | |

| H-4 | ~6.2 | m | |

| H-5 | ~7.3 | m | |

| -CH₃ | ~2.0 | s |

Table 2.2.2: ¹³C NMR Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~138 |

| C-3 | ~118 |

| C-4 | ~110 |

| C-5 | ~142 |

| -CH₃ | ~12 |

Table 2.2.3: Key IR Absorptions of this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | ~3100 |

| C-H stretch (aliphatic) | ~2920 |

| C=C stretch (aromatic) | ~1600, ~1500 |

| C-O-C stretch | ~1160 |

Synthetic Methodologies

Several synthetic routes to this compound have been reported. The following sections provide detailed experimental protocols for two key methods.

Synthesis from 3-Methyl-2-furoic Acid (Decarboxylation)

This classical method provides a reliable route to this compound through the copper-powder-catalyzed decarboxylation of 3-methyl-2-furoic acid in quinoline (B57606).

-

Preparation of 3-Methyl-2-furoic Acid:

-

A mixture of 35 g (0.25 mole) of methyl 3-methyl-2-furoate and 80 mL of 20% aqueous sodium hydroxide (B78521) is heated under reflux for 2 hours.[8]

-

The solution is cooled and then acidified with approximately 50 mL of concentrated hydrochloric acid.[8]

-

The mixture is stirred vigorously and then cooled to room temperature.[8]

-

The product is collected by suction filtration, washed with water, and dried.[8]

-

This yields 28.5–29.5 g (90–93%) of 3-methyl-2-furoic acid with a melting point of 134–135 °C.[8]

-

-

Decarboxylation to this compound:

-

A mixture of 25 g of 3-methyl-2-furoic acid, 50 g of dry quinoline, and 4.5 g of copper powder is placed in a 125-mL round-bottomed flask equipped with a Vigreux column and a condenser.[8]

-

The receiver flask is cooled in an ice-salt bath.[8]

-

The reaction flask is heated to the boiling point of quinoline (around 250 °C).[8]

-

The reaction is typically complete in 2–3 hours, as indicated by the cessation of carbon dioxide evolution.[8]

-

The temperature is then raised to about 265 °C to distill the remaining product.[8]

-

The distillate is collected, dried over anhydrous magnesium sulfate, and redistilled to yield 13.5–14.5 g (83–89%) of this compound as a colorless liquid (b.p. 65.5–66 °C).[8]

-

Synthesis from Citraconic Anhydride (B1165640)

Modern industrial syntheses of 3-methyltetrahydrofuran (B83541), a derivative of this compound, often start from citraconic anhydride.[13][14] While a direct, high-yield, one-pot synthesis of this compound from citraconic anhydride is less commonly detailed in academic literature, the synthesis of key precursors like this compound-2(5H)-one is well-established and provides a pathway to this compound.

-

To a cooled (-15 °C) solution of citraconic anhydride (56 g, 0.5 mol) in methanol (B129727) (400 mL), dicyclohexylamine (B1670486) (1.1 equiv.) is added gradually.[15]

-

The reaction mixture is stirred for 30 minutes at room temperature and then concentrated in vacuo.[15]

-

Ethyl acetate (B1210297) is added to the residue, and after 1 hour, the product, dicyclohexylamine salt of 2-methylbut-2-enedioic acid 1-methyl ester, is isolated by filtration (yield: 85%).[15]

-

Subsequent reduction and cyclization steps, which are complex and involve multiple stages, are then required to form the this compound-2(5H)-one.[15] Further reduction would be necessary to obtain this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key synthetic pathway and a general experimental workflow for the characterization of this compound.

References

- 1. This compound | 930-27-8 [chemicalbook.com]

- 2. CAS 930-27-8: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. britannica.com [britannica.com]

- 5. Furan - Wikipedia [en.wikipedia.org]

- 6. no2crematory.wordpress.com [no2crematory.wordpress.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 3-Methyl-2-furoic acid | 4412-96-8 [chemicalbook.com]

- 12. Furan, 3-methyl- [webbook.nist.gov]

- 13. US5912364A - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]

- 14. US6521765B1 - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]

- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]

3-Methylfuran role as a volatile organic compound

An In-depth Technical Guide on 3-Methylfuran as a Volatile Organic Compound

Introduction to this compound (3-MF)

This compound (3-MF) is a heterocyclic volatile organic compound (VOC) belonging to the furan (B31954) family.[1][2] Its structure consists of a five-membered aromatic ring with four carbon atoms, one oxygen atom, and a methyl group at the C3 position.[3][4] 3-MF is recognized as an environmental contaminant and is formed through both natural and anthropogenic processes.[1][2] It is a product of the gas-phase reaction between isoprene (B109036) and hydroxyl radicals in the atmosphere and is also released during the combustion of fossil fuels, biomass, and waste.[5][6][7] In the food industry, it is formed during heat treatment processes like cooking and pasteurization.[1][2]

Due to its high reactivity, particularly with atmospheric oxidants, 3-MF plays a role in atmospheric chemistry, contributing to the formation of secondary organic aerosols (SOA) and ozone.[8][9] Furthermore, toxicological studies have highlighted its potential risks to human health, including liver and pulmonary toxicity, and it is being investigated as a potential biomarker for exposure to furan compounds in food and for early-stage lung cancer detection.[3][4][10][11] This document provides a comprehensive technical overview of the physicochemical properties, sources, atmospheric fate, environmental impact, health effects, and analytical methodologies related to this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic sweet, caramel-like odor at room temperature.[4] It is a highly volatile and flammable compound.[4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O | [1][3] |

| Molecular Weight | 82.10 g/mol | [1][5] |

| CAS Number | 930-27-8 | [1][3] |

| Boiling Point | 65-66 °C | [3] |

| Flash Point | -22 °C | [3] |

| Vapor Pressure | 161 mmHg at 25°C | [3] |

| Density | 0.92 g/cm³ | [3] |

| IUPAC Name | This compound | [1] |

Sources of this compound

The presence of 3-MF in the environment is attributed to a variety of natural and anthropogenic sources.

3.1 Natural Sources

-

Atmospheric Formation : 3-MF is formed in the gas phase from the atmospheric degradation of isoprene initiated by hydroxyl (OH) radicals.[5][7][12]

-

Biological Production : It is a known metabolite produced by various fungi, including species of Aspergillus and Penicillium, and has been detected as a microbial volatile organic compound (MVOC) in moldy environments.[1][2][11] It has also been reported in organisms like Wallemia sebi and plants such as Solanum lycopersicum (tomato).[1]

3.2 Anthropogenic Sources

-

Combustion Processes : A significant source of atmospheric 3-MF is the combustion of biomass, fossil fuels, and waste.[6][7][12][13] It is a notable emission from biomass burning plumes.[8]

-

Food Processing : 3-MF is a well-documented product formed during the thermal processing of foods.[1][2][14] Precursors in food, such as ascorbic acid, amino acids, sugars, and polyunsaturated fatty acids, can lead to its formation during heating.[15] It is commonly found in heat-treated products like coffee, canned meats, and jarred baby foods.[10][11]

-

Industrial Uses : The compound is used as a solvent and an intermediate in the synthesis of various chemicals and pharmaceuticals.[4] It has also been considered as a potential biofuel.[4]

Atmospheric Chemistry and Degradation

This compound is highly reactive in the atmosphere, where its degradation is primarily initiated by reactions with key oxidants: hydroxyl radicals (OH) during the daytime, nitrate (B79036) radicals (NO₃) during the nighttime, and to a lesser extent, chlorine atoms (Cl) in marine and coastal areas.[12][13][16][17]

The primary degradation pathway involves the addition of the oxidant to the double bonds of the furan ring, often leading to ring-opening.[6][16] A secondary pathway is the abstraction of a hydrogen atom from the methyl group.[6][16]

4.1 Reaction Rate Coefficients

The rate of degradation is determined by the reaction rate coefficients with different atmospheric oxidants. These values are critical for estimating the atmospheric lifetime of 3-MF.

| Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |

| OH Radical | (1.13 ± 0.22) × 10⁻¹⁰ | ~2.5 hours | [6][16] |

| NO₃ Radical | (1.26 ± 0.18) × 10⁻¹¹ | ~1 hour | [6][16] |

| O₃ (Ozone) | (2.05 ± 0.52) × 10⁻¹⁷ | ~15 days | [13] |

| Cl Atom | (1.14 ± 0.21) × 10⁻¹⁰ | (Variable, significant in coastal areas) | [18] |

4.2 Degradation Products

The reaction of 3-MF with atmospheric oxidants leads to a variety of products, contributing to the formation of secondary pollutants.

| Oxidant | Major Products | Reference |

| OH Radical | 2-methylbutenedial, 3-methyl-2,5-furanodione, hydroxy-methylfuranones | [6][16] |

| NO₃ Radical | 2-methylbutenedial, 3-methyl-2,5-furanodione, hydroxy-methylfuranones, nitrated compounds | [6][16] |

| Cl Atom | Chlorinated methylfuranones, hydroxy-methylfuranones, 3-furaldehyde | [6][16] |

4.3 Atmospheric Degradation Pathway Visualization

The following diagram illustrates the primary pathways for the atmospheric degradation of this compound initiated by OH and NO₃ radicals.

Environmental Impact

5.1 Secondary Organic Aerosol (SOA) Formation

The atmospheric oxidation of 3-MF is a significant contributor to the formation of Secondary Organic Aerosol (SOA), which impacts air quality and climate. Studies investigating the reaction of 3-MF with nitrate radicals (NO₃) have demonstrated SOA formation with yields ranging from 1.6% to 2.4%.[8] A key finding is that over half of the SOA mass is generated after the initial 3-MF has been completely consumed, indicating the critical role of multi-generational or multi-phase reactions in aerosol formation.[8] Oligomerization reactions, both in the gas and particle phases, appear to be a determining factor in the composition and rate of SOA formation.[8]

5.2 Contribution to Ozone Formation

As a reactive VOC, 3-MF participates in photochemical reactions in the troposphere that can lead to the formation of ground-level ozone, a major component of smog. The rapid reaction of 3-MF with the OH radical contributes to the chemical cycles that produce ozone, especially in polluted environments with high concentrations of nitrogen oxides (NOx).[12]

Human Health and Toxicology

This compound is of interest to health and regulatory agencies due to its presence in food and its toxicological profile, which is similar to its parent compound, furan.[14][15]

6.1 Toxicological Profile

Exposure to 3-MF has been linked to adverse health effects, primarily targeting the liver and lungs.[10][11]

-

Hepatotoxicity : Like furan, 3-MF is a potent liver toxin.[10] A 90-day study in rats found that 3-MF exposure led to decreased liver function and fatty acid metabolism.[10] The study suggested that 3-MF is more toxic than furan, potentially due to its failure to activate protective signaling pathways (e.g., Hippo and TGFβ) and a decrease in p53 activity, leading to cholestasis (bile flow reduction).[10]

-

Pneumotoxicity : Acute inhalation studies in mice and rats have demonstrated that 3-MF is toxic if inhaled, causing damage to the lungs.[1][5][11] It can cause pulmonary bronchiolar alkylation and necrosis.[11] Cases of obstructive pulmonary reactions have been reported in humans after exposure to 3-MF vapor, which can be present as a fungal metabolite in moldy buildings.[19]

6.2 Genotoxicity and Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified the parent compound, furan, as 'possibly carcinogenic to humans'.[15] While there is no specific classification for 3-MF, its toxicological similarity to furan raises concerns.[14][15] Limited data is available on the genotoxic properties of 3-MF.[14]

6.3 Toxicological Data Summary

| Endpoint | Species | Value | Exposure Route | Reference |

| LC₅₀ | Mouse | 3022 mg/m³/1H | Inhalation | [11] |

| LC₅₀ | Rat | 6651 mg/m³/1H | Inhalation | [11] |

| BMDL (Glucose Metabolism) | Rat | 0.01 mg/kg bw/day | Oral (90-day) | [10] |

| GHS Hazard | - | H302: Harmful if swallowed | Oral | [1] |

| GHS Hazard | - | H331: Toxic if inhaled | Inhalation | [1] |

6.4 Toxicological Pathway Visualization

This diagram illustrates the differential toxicological response in rat livers to furan versus this compound exposure, highlighting the pathway leading to increased toxicity for 3-MF.

6.5 Role as a Biomarker

3-MF is being explored as a potential biomarker for several applications:

-

Lung Cancer Screening : Its concentration has been found to be significantly higher in the exhaled breath of lung cancer patients compared to healthy individuals, making it a candidate for non-invasive screening.[2][3][4]

-

Furan Exposure : Metabolites derived from furan and methylfurans can be detected in urine and may serve as biomarkers to assess dietary exposure to these compounds.[20][21]

Analytical Methodologies

Accurate detection and quantification of 3-MF in various matrices like air, food, and biological samples are crucial for research and monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique, often combined with a pre-concentration step like Headspace Solid-Phase Microextraction (HS-SPME).[22][23][24]

7.1 Experimental Protocol: Analysis of 3-MF in Juice by HS-SPME-GC-FID

This protocol is adapted from a validated method for the simultaneous analysis of furan and its derivatives in juice samples.[23]

1. Objective: To quantify the concentration of this compound in a liquid matrix (e.g., fruit juice) using HS-SPME with GC-Flame Ionization Detector (FID) analysis.

2. Materials and Reagents:

-

Sample: Fruit juice

-

Standards: this compound (analytical grade)

-

Sodium Chloride (NaCl)

-

SPME Fiber: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS)

-

Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

GC-FID system with a suitable column (e.g., SPB-1)

3. Sample and Standard Preparation:

-

Calibration Standards: Prepare a stock solution of 3-MF in a suitable solvent (e.g., methanol). Create a series of working standards by spiking a furan-free matrix (e.g., water or a model juice solution) with the stock solution to achieve desired concentrations.

-

Sample Preparation:

-

Pipette 5 mL of the juice sample into a 20 mL headspace vial.

-

Add NaCl to achieve a final concentration of 15% (w/v) to enhance the release of volatiles.

-

Immediately seal the vial with the cap and septum.

-

4. HS-SPME Procedure:

- Place the vial in the autosampler tray, which is connected to a heating and agitation module.

- Equilibrate the sample at 32°C for a set period.

- Introduce the CAR/PDMS SPME fiber into the headspace of the vial (do not let it touch the liquid).

- Expose the fiber to the headspace for 20 minutes while agitating at 600 rpm.

- After extraction, retract the fiber into the needle.

5. GC-FID Analysis:

- Immediately transfer the SPME needle to the GC injection port, heated to an appropriate desorption temperature (e.g., 250°C).

- Desorb the analytes from the fiber in splitless mode for a specified time (e.g., 2 minutes).

- GC Conditions (Example):

- Column: SPB-1 (30 m × 0.25 mm, 0.25 µm film thickness)

- Carrier Gas: Helium

- Oven Program: Start at 35°C, hold for 5 minutes, then ramp to 150°C at 10°C/min.

- Injector Temp: 250°C

- Detector Temp (FID): 250°C

- Record the chromatogram. Identify the 3-MF peak based on the retention time established from the standard analysis.

6. Quantification:

-

Construct a calibration curve by plotting the peak area of 3-MF against the concentration for the prepared standards.

-

Calculate the concentration of 3-MF in the juice sample by interpolating its peak area on the calibration curve.

7.2 Experimental Workflow Visualization

The diagram below outlines the workflow for the HS-SPME-GC-FID analysis of this compound.

Conclusion

This compound is a multifaceted volatile organic compound with significant implications for atmospheric chemistry, environmental quality, and human health. Its high reactivity with atmospheric oxidants makes it a short-lived but important species in the troposphere, contributing to the formation of secondary pollutants like ozone and organic aerosols. The presence of 3-MF in heat-processed foods and its demonstrated hepatotoxicity and pneumotoxicity necessitate continued research and monitoring. Further investigation into its toxicological mechanisms, particularly its genotoxic potential, is warranted. The development and validation of sensitive analytical methods are essential for accurate exposure assessment and for exploring its potential as a clinical biomarker. This guide provides a foundational understanding for researchers and professionals working to characterize the role and impact of this important VOC.

References

- 1. This compound | C5H6O | CID 13587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 930-27-8 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. CAS 930-27-8: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ruidera.uclm.es [ruidera.uclm.es]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Comparative genomic analysis of Fischer F344 rat livers exposed for 90 days to this compound or its parental compound furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-methyl furan, 930-27-8 [thegoodscentscompany.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Gas-phase ozonolysis of furans, methylfurans, and dimethylfurans in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Furan, 2-methylfuran and this compound in Selected Foods – April 1, 2018 to March 31, 2019 - inspection.canada.ca [inspection.canada.ca]

- 16. ACP - Atmospheric degradation of this compound: kinetic and products study [acp.copernicus.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Pulmonary reactions after exposure to this compound vapour, a fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dosimetry of human exposure to furan and 2-methylfuran by monitoring urinary biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

Unraveling the Genesis of 3-Methylfuran in Food: A Technical Guide to Its Precursors and Formation Pathways

For Immediate Release

[City, State] – December 18, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the formation of 3-methylfuran in the food matrix. This guide details the primary precursors, formation pathways, and analytical methodologies crucial for studying this significant heat-generated compound.

This compound, a volatile organic compound, emerges in a variety of thermally processed foods, contributing to their aroma profile. However, its presence is also of interest from a food safety and quality perspective. This document provides a foundational resource for professionals investigating the mechanisms of its formation and developing strategies for its control.

Core Precursors of this compound

The formation of this compound in food is a complex process stemming from the thermal degradation of several key native food components. The primary precursors identified are polyunsaturated fatty acids (PUFAs), specific amino acids and reducing sugars participating in the Maillard reaction, and certain carotenoids.

Quantitative Data on this compound Formation from Precursors

The following tables summarize the quantitative yield of this compound from its principal precursors in various model systems. This data is essential for comparative analysis and for understanding the relative contribution of each precursor class to the overall this compound content in thermally processed foods.

Table 1: Formation of this compound from Polyunsaturated Fatty Acids in a Model System

| Precursor | Molar Yield of this compound (µmol/mol precursor) | Reference |

| α-Linolenic Acid | Data not explicitly found for this compound, but related studies show formation of other furans | [1] |

Table 2: Formation of this compound from Carotenoids in a Model System (Phosphate Buffer, pH 7, Heated at 120°C for 20 min)

| Precursor | Molar Yield of this compound (µmol/mol) | Reference |

| β-Carotene | 996 - 2082 | [2] |

| Canthaxanthin | 996 - 2082 | [2] |

| Apocarotenal | 996 - 2082 | [2] |

| Zeaxanthin | 996 - 2082 | [2] |

| Lycopene | 996 - 2082 | [2] |

Table 3: Formation of 2-Methylfuran (as a proxy for methylfuran formation) from Maillard Reaction Precursors in a Model System (Roasting Conditions)

| Precursor System (Sugar + Amino Acid) | Molar Yield of 2-Methylfuran (µmol/mol precursor) | Reference |

| Sugars + Alanine/Threonine | up to 260 |

Formation Pathways of this compound

The generation of this compound from its precursors involves intricate chemical transformations, primarily through three recognized pathways: the Maillard reaction, lipid oxidation, and carotenoid degradation.

Maillard Reaction Pathway

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant contributor to the formation of a plethora of flavor compounds, including this compound. Specific amino acids, such as threonine and alanine, are key participants in this pathway.

Lipid Oxidation Pathway

The oxidation of polyunsaturated fatty acids, particularly linolenic acid, generates various reactive intermediates that can cyclize to form furan (B31954) and its alkylated derivatives, including this compound.

Carotenoid Degradation Pathway

The thermal degradation of carotenoids, such as β-carotene, is another important route for the formation of this compound. This pathway involves the cleavage of the polyene chain of the carotenoid molecule.

Experimental Protocols

Accurate quantification of this compound and its precursors is paramount for understanding its formation dynamics. The following section outlines the key experimental methodologies.

Analysis of this compound: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This is the most common and effective method for the analysis of volatile compounds like this compound in complex food matrices.

-

Sample Preparation:

-

Homogenize the food sample.

-

Weigh a specific amount of the homogenized sample (e.g., 1 g) into a headspace vial (e.g., 20 mL).[3]

-

Add a saturated salt solution (e.g., 4 g NaCl in 9-10 mL water) to the vial to increase the volatility of the analytes.[3]

-

If using an internal standard (e.g., deuterated this compound), spike the sample at this stage.

-

Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.[3]

-

-

HS-GC-MS Parameters:

-

Headspace Autosampler:

-

Gas Chromatograph:

-

Injector: Split/splitless, operated in splitless mode.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS).[1]

-